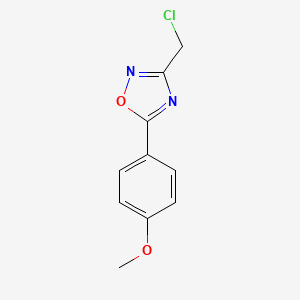

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYCZBSPYWGGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383885 | |

| Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-31-9 | |

| Record name | 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

This guide provides a comprehensive overview of the synthesis and characterization of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a privileged structure, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structural motif found in numerous biologically active compounds.[3] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antithrombotic, and receptor agonist/antagonist effects.[4] The versatility of the 1,2,4-oxadiazole core allows for the strategic placement of various substituents at the C3 and C5 positions, enabling the fine-tuning of their physicochemical and biological properties. The target molecule, this compound, incorporates a reactive chloromethyl group, a valuable handle for further chemical modifications, and a methoxyphenyl moiety, a common feature in many pharmacologically active agents.

Strategic Synthesis of this compound

The most prevalent and robust method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[5] This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid activated in situ.[6] For the synthesis of the title compound, a two-step, one-pot approach is often favored for its efficiency.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 4-methoxybenzamidoxime and chloroacetyl chloride as the key starting materials. This approach is advantageous due to the commercial availability and relative low cost of these precursors.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Synthesis of 4-Methoxybenzamidoxime

While commercially available, 4-methoxybenzamidoxime can be readily prepared from 4-methoxybenzonitrile and hydroxylamine.

-

Reaction: 4-methoxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in aqueous ethanol.

-

Rationale: The base deprotonates the hydroxylamine hydrochloride to generate free hydroxylamine, which then acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate tautomerizes to the more stable amidoxime.

Step 2: One-Pot Synthesis of this compound

This procedure involves the in-situ formation of the O-acyl amidoxime followed by thermal cyclodehydration.

-

Materials:

-

4-Methoxybenzamidoxime

-

Chloroacetyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Toluene (or another high-boiling aprotic solvent)

-

-

Procedure:

-

Dissolve 4-methoxybenzamidoxime in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath (0 °C).

-

Add an equimolar amount of a base, like triethylamine, to the solution.[7]

-

Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled mixture with continuous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete O-acylation.

-

The solvent is then removed under reduced pressure.

-

The residue is taken up in a high-boiling solvent such as toluene, and the mixture is heated to reflux for several hours (typically 8-12 hours).[7] The progress of the cyclodehydration can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for the target compound.

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

A singlet for the methoxy group (-OCH₃) protons around 3.8-3.9 ppm.

-

A singlet for the chloromethyl (-CH₂Cl) protons around 4.6-4.8 ppm.

-

A set of two doublets in the aromatic region (around 6.9-7.1 ppm and 7.9-8.1 ppm) corresponding to the protons of the para-substituted phenyl ring.

-

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon framework of the molecule. The expected chemical shifts (in ppm) in CDCl₃ are:

-

A signal for the chloromethyl carbon (-CH₂Cl) around 35-40 ppm.

-

A signal for the methoxy carbon (-OCH₃) around 55-56 ppm.

-

Signals for the aromatic carbons between 114 and 165 ppm.

-

Signals for the two carbons of the oxadiazole ring, typically in the range of 165-175 ppm.[8]

-

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) are expected at:

-

~1610-1580 cm⁻¹ (C=N stretching of the oxadiazole ring).[9]

-

~1250-1050 cm⁻¹ (C-O-C stretching of the oxadiazole ring and the methoxy group).[9]

-

~3000-2850 cm⁻¹ (C-H stretching of the aromatic and aliphatic groups).

-

~800-700 cm⁻¹ (C-Cl stretching).

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₀H₉ClN₂O₂), the expected molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (224.64 g/mol ).[10] The isotopic pattern of chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Singlet ~3.8 ppm (3H, -OCH₃), Singlet ~4.7 ppm (2H, -CH₂Cl), Doublets ~7.0 & 8.0 ppm (4H, Ar-H) |

| ¹³C NMR | ~38 ppm (-CH₂Cl), ~55 ppm (-OCH₃), ~114-165 ppm (Aromatic & Oxadiazole carbons) |

| IR (cm⁻¹) | ~1600 (C=N), ~1250 (C-O-C), ~750 (C-Cl) |

| MS (m/z) | Molecular ion peak [M]⁺ at 224/226 (isotopic pattern for Cl) |

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization plan ensures the unambiguous confirmation of the final product's structure and purity. The insights and methodologies presented herein are intended to empower researchers in their pursuit of novel therapeutic agents based on the versatile 1,2,4-oxadiazole scaffold.

References

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. [Link]

-

ResearchGate. Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. [Link]

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

-

Beilstein Journals. Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

National Institutes of Health. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole - PubChem. [Link]

-

Molbase. This compound | CAS 73217-31-9. [Link]

-

National Institutes of Health. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. [Link]

-

Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. journalspub.com [journalspub.com]

- 10. This compound | CAS 73217-31-9 [matrix-fine-chemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. In the landscape of medicinal chemistry and materials science, a thorough understanding of a molecule's fundamental characteristics is paramount for its successful application and development. This document is structured to deliver not just data, but also the underlying scientific rationale for the experimental approaches used in its characterization, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Identity and Core Physicochemical Parameters

This compound, with the CAS Number 73217-31-9, is a substituted 1,2,4-oxadiazole.[1] The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a scaffold that is of significant interest in drug discovery due to its bioisosteric properties and wide range of biological activities.[2][3] The substituents—a chloromethyl group at the 3-position and a 4-methoxyphenyl group at the 5-position—confer specific physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions.

A summary of its core physicochemical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models. This distinction is crucial for the researcher in applying this information.

| Property | Value | Source |

| CAS Number | 73217-31-9 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | 68-69 °C | Echemi |

| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | Echemi |

| Density | 1.278 g/cm³ (Predicted) | Echemi |

| XLogP3 | 2.484 (Predicted) | Echemi |

| Topological Polar Surface Area (TPSA) | 48.2 Ų (Predicted) | Echemi |

| InChIKey | LSYCZBSPYWGGHC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)C1=NC(CCl)=NO1 | [1] |

Disclaimer: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of N'-Hydroxy-4-methoxybenzenecarboximidamide with chloroacetyl chloride.[5] This method is a common and effective route for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles.

The general synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound is essential for confirming its identity, purity, and structure. This section outlines the expected outcomes from key analytical techniques and provides standardized protocols for their execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet | 2H |

| Aromatic (ortho to -OCH₃) | ~7.0 | Doublet | 2H |

| Aromatic (meta to -OCH₃) | ~7.9 | Doublet | 2H |

Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):

| Carbon | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55 |

| Chloromethyl (-CH₂Cl) | ~35 |

| Aromatic (ipso-C) | ~122 |

| Aromatic (CH) | ~114, ~128 |

| Aromatic (C-O) | ~162 |

| Oxadiazole (C3) | ~167 |

| Oxadiazole (C5) | ~178 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 1,2,4-oxadiazole derivatives have been reported in the literature.[6][7]

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=N (oxadiazole ring) | 1620 - 1580 |

| C=C (aromatic ring) | 1600 - 1450 |

| C-O-C (ether) | 1250 - 1000 |

| C-Cl | 800 - 600 |

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z ≈ 224 (corresponding to C₁₀H₉³⁵ClN₂O₂) and 226 (corresponding to the ³⁷Cl isotope). The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observable for the molecular ion and any chlorine-containing fragments.

-

Key Fragmentation Pathways: Potential fragmentation could involve the loss of the chloromethyl group, cleavage of the oxadiazole ring, or loss of the methoxy group.

Experimental Protocol for Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) as the ion source.

-

Chromatographic Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to ensure sample purity before MS analysis.

-

Mass Analysis: Acquire mass spectra in positive ion mode.

The following diagram illustrates a general workflow for the analytical characterization of the target compound.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Solubility and Lipophilicity

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility: While experimental data is not available, based on its structure, this compound is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The presence of the polar oxadiazole ring and the ether oxygen may impart some polarity, but the overall molecule is dominated by nonpolar aromatic and alkyl halide moieties. For drug development purposes, its aqueous solubility would need to be experimentally determined, potentially using kinetic or thermodynamic methods.[8]

-

Lipophilicity (LogP): The predicted XLogP3 value of 2.484 suggests that the compound is moderately lipophilic. This is a key indicator for its ability to cross biological membranes. The partition coefficient (LogP) can be experimentally determined using the shake-flask method or estimated by reversed-phase high-performance liquid chromatography (RP-HPLC).

Acidity/Basicity (pKa)

The 1,2,4-oxadiazole ring is weakly basic due to the presence of nitrogen atoms with lone pairs of electrons. However, the exact pKa of this compound is not reported. Computational methods or experimental techniques such as potentiometric titration or UV-Vis spectroscopy could be employed to determine its pKa value. Understanding the ionization state of the molecule at physiological pH is crucial for predicting its behavior in biological systems.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While foundational data on its identity and some physical properties are available, a complete experimental characterization, particularly regarding its solubility, pKa, and detailed spectroscopic analysis, is recommended for any research or development program involving this compound. The provided experimental protocols offer a robust starting point for obtaining this critical information, ensuring scientific integrity and facilitating the advancement of research in which this promising molecule may play a role.

References

-

Beilstein Journal of Organic Chemistry. (2018). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

-

PubChem. (n.d.). 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Compound 3-(4-chlorophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole. Retrieved from [Link]

-

CDN. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

Molekula. (n.d.). This compound | CAS 73217-31-9. Retrieved from [Link]

-

PubChem. (n.d.). 5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

-

University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Compound 5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Compound 3-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link]

-

NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Retrieved from [Link]

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (2023, March 17). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Retrieved from [Link]

Sources

- 1. This compound | CAS 73217-31-9 [matrix-fine-chemicals.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole AldrichCPR 175205-62-6 [sigmaaldrich.com]

- 5. 5-(CHLOROMETHYL)-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. journalspub.com [journalspub.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide to 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 73217-31-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing data from established chemical principles and analogous compound studies, this document will detail its physicochemical properties, a validated synthesis protocol, characteristic spectral data, reactivity, and potential therapeutic applications.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery.[1] Its unique properties make it a valuable pharmacophore. Notably, it serves as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The subject of this guide, this compound, combines this privileged scaffold with a reactive chloromethyl group, making it a versatile building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 73217-31-9 | [4] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Molecular Weight | 224.64 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NO2)CCl | [4] |

Synthesis Protocol

The most common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with an acyl chloride.[5] The following is a detailed, two-step protocol for the synthesis of this compound, based on established methodologies for this class of compounds.[4]

Diagram of Synthesis Workflow

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-(CHLOROMETHYL)-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

A Strategic Guide to the Preliminary Biological Screening of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often being classified as a "privileged scaffold." This designation arises from its presence in a multitude of compounds exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups make it a highly attractive moiety for drug design. The specific compound of interest, 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, presents a unique combination of structural features: the proven 1,2,4-oxadiazole core, a 4-methoxyphenyl group common in bioactive molecules, and a reactive chloromethyl substituent at the 3-position. This chloromethyl group offers a potential site for covalent interaction with biological targets or a synthetic handle for further library development.

Given the absence of specific biological data for this precise molecule, this guide outlines a comprehensive and logically tiered strategy for its preliminary in vitro and conceptual in vivo screening. As a Senior Application Scientist, the rationale is not merely to list assays, but to build a decision-making framework that efficiently probes the compound's potential therapeutic value, guided by the rich pharmacology of its chemical class.

Section 1: Synthesis Pathway

A robust and reproducible synthesis is the foundation of any screening campaign. The most direct and widely adopted method for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[3] This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent, such as an acyl chloride.

For the target compound, the logical precursors are 4-methoxybenzamidoxime and chloroacetyl chloride. The reaction proceeds via nucleophilic attack of the amidoxime onto the acyl chloride, followed by a thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring.

Sources

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Heterocycle

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. First synthesized in 1884, its unique physicochemical properties and broad spectrum of biological activities have led to its classification as a "privileged scaffold"[1]. This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole core, from its fundamental properties and synthesis to its diverse applications in drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

The strategic importance of the 1,2,4-oxadiazole ring lies in its role as a bioisostere for amide and ester functionalities.[2][3] This substitution can enhance metabolic stability by mitigating hydrolysis while maintaining or improving biological activity through favorable interactions with target proteins.[2] This key feature, coupled with its tunable electronic properties and synthetic accessibility, has propelled the investigation of 1,2,4-oxadiazole derivatives across a wide array of therapeutic areas.

Physicochemical and Pharmacokinetic Profile: Engineering Drug-Likeness

The 1,2,4-oxadiazole core imparts a unique set of physicochemical properties that are highly advantageous for drug design. Its aromatic nature contributes to molecular rigidity, which can be beneficial for optimizing binding to a biological target. The presence of nitrogen and oxygen atoms allows for hydrogen bonding interactions, crucial for molecular recognition.

One of the most compelling attributes of the 1,2,4-oxadiazole ring is its metabolic stability. As a bioisosteric replacement for ester and amide groups, it is significantly more resistant to enzymatic hydrolysis, a common metabolic liability for many drug candidates.[2][3] This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability. Furthermore, the electronic nature of the ring can be modulated by the choice of substituents at the 3- and 5-positions, allowing for fine-tuning of properties such as lipophilicity (LogP) and acidity/basicity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) parameters. In silico predictions have suggested that many 1,2,4-oxadiazole derivatives possess high oral absorption and good bioavailability.

Synthesis of the 1,2,4-Oxadiazole Core: A Practical Guide

The construction of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime intermediate. The most prevalent and versatile method involves the reaction of an amidoxime with a carboxylic acid or its activated derivative. This approach offers a high degree of flexibility in introducing diverse substituents at the 3- and 5-positions of the oxadiazole ring.

General Synthetic Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be conceptualized as a [4+1] cycloaddition, where four atoms are contributed by the amidoxime and one by the carboxylic acid derivative. The general workflow is as follows:

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles

This protocol, adapted from a study by da Silva et al. (2022), describes an efficient microwave-assisted synthesis of a series of 1,2,4-oxadiazole derivatives.[4]

Materials:

-

Appropriate benzamidoxime

-

Dry potassium carbonate (K₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Appropriate 3-aryl-acryloyl chloride

-

Silica gel (60-120 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and 350 mg (2.53 mmol) of dry potassium carbonate to 3.0 mL of anhydrous dichloromethane.

-

Dissolve the appropriate 3-aryl-acryloyl chloride in 3.0 mL of anhydrous dichloromethane and add it dropwise to the stirred reaction mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting materials.

-

Add 1 g of silica gel (60–120 mesh) to the reaction mixture and remove the solvent under reduced pressure.

-

Subject the solid-supported reaction mixture to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes, monitoring the progress by TLC.

-

Purify the crude product by column chromatography on silica gel (60–120 mesh) using a mixture of hexanes and ethyl acetate (9:1) as the eluent to obtain the pure (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The success of the reaction is indicated by the appearance of characteristic signals for the 1,2,4-oxadiazole ring in the NMR spectra and the correct molecular ion peak in the mass spectrum.

Biological Activities and Mechanisms of Action

The 1,2,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][5] This section will highlight some of the key therapeutic areas where this core has shown significant promise.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[6] One of the key mechanisms of action is the induction of apoptosis, or programmed cell death. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]

Caption: Simplified pathway of caspase-3 activation by 1,2,4-oxadiazole derivatives.

Anti-infective Properties

The 1,2,4-oxadiazole core has been recognized as a key pharmacophore for broad-spectrum anti-infective activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[8] These compounds have shown efficacy against a range of pathogens, including multidrug-resistant bacteria and various parasitic protozoa.

Neuroprotective Effects

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as neuroprotective agents, particularly in the context of ischemic stroke.[9] Some compounds have been shown to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[9] Activation of Nrf2 leads to the upregulation of antioxidant and cytoprotective genes, thereby protecting neurons from ischemic damage.

Caption: Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of 1,2,4-oxadiazole derivatives can be significantly influenced by the nature and position of the substituents on the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.

For instance, in a series of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles evaluated for their antiproliferative activity against chronic myeloid leukemia cell lines and parasitic protozoa, specific substitutions on the aryl rings were found to be critical for potency.[4]

| Compound | R¹ | R² | K562 (IC₅₀, µM) | LAMA84 (IC₅₀, µM) | T. cruzi (EC₅₀, µM) | L. amazonensis (EC₅₀, µM) |

| 9 | H | H | > 50 | > 50 | 25.1 | > 50 |

| 15 | 4-Cl | H | 10.5 | 11.2 | 4.8 | 15.3 |

| 23 | 4-Cl | 4-NO₂ | 5.5 | 6.1 | 2.9 | 12.2 |

| 25 | 4-NO₂ | 4-NO₂ | 15.2 | 13.2 | 5.1 | 18.7 |

Data sourced from: da Silva, G. O., et al. (2022). Molecules, 27(23), 8349.[4]

The data in the table above illustrates that the introduction of a chloro group at the R¹ position (compound 15) significantly enhances the activity compared to the unsubstituted analog (compound 9). Further substitution with a nitro group at the R² position (compound 23) leads to the most potent compound in the series against both cancer cell lines and T. cruzi. This suggests that electron-withdrawing groups on the aryl rings are favorable for activity.

Representative 1,2,4-Oxadiazole-Containing Drugs and Clinical Candidates

The therapeutic potential of the 1,2,4-oxadiazole core is underscored by the number of drugs containing this scaffold that have reached the market.[1][10][11][12]

-

Ataluren (Translarna™): Approved for the treatment of Duchenne muscular dystrophy resulting from a nonsense mutation.[11] It enables the ribosome to read through premature stop codons, leading to the production of a full-length, functional dystrophin protein.

-

Suvorexant (Belsomra®): A dual orexin receptor antagonist used for the treatment of insomnia. It promotes sleep by blocking the wake-promoting neuropeptides orexin-A and orexin-B.

-

Oxolamine: A cough suppressant.

-

Prenoxdiazine: Another antitussive agent.[1]

-

Butalamine: A vasodilator.[1]

-

Fasiplon: A non-benzodiazepine anxiolytic.[1]

-

Pleconaril: An antiviral drug.[1]

-

Proxazole: Used for functional gastrointestinal disorders.[1]

The success of these drugs validates the 1,2,4-oxadiazole ring as a valuable component in drug design and provides a strong rationale for its continued exploration in the development of new therapeutic agents.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole core has firmly established itself as a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, particularly its metabolic stability as a bioisostere of amides and esters, combined with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The broad range of biological activities demonstrated by 1,2,4-oxadiazole derivatives, spanning from anticancer and anti-infective to neuroprotective effects, highlights the immense potential of this versatile heterocycle.

Future research in this area will likely focus on the continued exploration of the vast chemical space around the 1,2,4-oxadiazole core, the elucidation of novel mechanisms of action, and the development of highly selective and potent drug candidates for a multitude of diseases. The integration of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) modeling, will undoubtedly accelerate the discovery and optimization of the next generation of 1,2,4-oxadiazole-based medicines.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry, 15(1), 27. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of Basic and Clinical Pharmacy, 13(1), 1-10. [Link]

-

Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021). Neurochemistry International, 148, 105103. [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2020). Bioconjugate Chemistry, 31(11), 2562–2568. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules, 26(5), 1469. [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings. (2023). Archiv der Pharmazie, 356(5), e2200508. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). Molecules, 29(19), 4654. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2018). Current Organic Chemistry, 22(4), 376-393. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8349. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(40), 35849–35863. [Link]

-

Some marketed drug's containing 1,2,4-oxadiazole. (2022). ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947–3965. [Link]

-

NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. (2025). Organic Letters. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). PubMed. [Link]

-

Some biologically important 1,2,4‐oxadiazole derivatives. (2021). ResearchGate. [Link]

-

Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. (2023). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central. [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (2022). MDPI. [Link]

-

Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. (2016). European Journal of Medicinal Chemistry, 124, 64-74. [Link]

-

Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy. (2022). ResearchGate. [Link]

-

Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. (2024). MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. (2020). Encyclopedia.pub. [Link]

-

Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core. (2015). Journal of Medicinal Chemistry, 58(14), 5419–5436. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

-

Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). Expert Opinion on Therapeutic Patents, 31(6), 523-541. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

Abstract

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in contemporary medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities. This versatility has led to the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action for several classes of 1,2,4-oxadiazole derivatives. We will delve into their molecular interactions with key biological targets, the downstream signaling consequences of these interactions, and the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important heterocyclic scaffold.

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core

The five-membered 1,2,4-oxadiazole ring, a heterocyclic motif containing one oxygen and two nitrogen atoms, has garnered significant attention in drug discovery. Its inherent chemical properties, including resistance to metabolic degradation and its ability to engage in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutics.[1] This guide will focus on three prominent examples of 1,2,4-oxadiazole derivatives and their well-defined mechanisms of action: muscarinic receptor agonists for potential cognitive and neurological applications, fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation, and sphingosine kinase 1 (SphK1) inhibitors for oncology.

1,2,4-Oxadiazole Derivatives as Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a multitude of physiological functions in the central and peripheral nervous systems.[2] The M1 and M3 subtypes, in particular, are key targets for therapeutic intervention in conditions such as Alzheimer's disease and schizophrenia.[3] 1,2,4-oxadiazole-based compounds have been successfully developed as potent and efficacious muscarinic agonists.[4][5]

Mechanism of Action: Orchestrating Neuronal Signaling

1,2,4-oxadiazole-based muscarinic agonists typically feature a cationic head group, often an azabicyclic amine, connected to the 1,2,4-oxadiazole core. This structure allows for critical interactions within the binding pocket of M1 and M3 receptors. The cationic amine forms an ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor, a hallmark of aminergic GPCR activation. The 1,2,4-oxadiazole ring itself acts as a key hydrogen bond acceptor, interacting with tyrosine and threonine residues in the binding site.[4] This dual interaction stabilizes the active conformation of the receptor, initiating downstream signaling cascades.

Upon activation by a 1,2,4-oxadiazole agonist, M1 and M3 receptors, which are coupled to Gq/11 proteins, stimulate phospholipase C (PLC).[3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] DAG, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including neuronal excitation and smooth muscle contraction.[7]

Figure 1: Downstream signaling of M1/M3 muscarinic receptor activation by a 1,2,4-oxadiazole agonist.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-oxadiazole muscarinic agonists is highly dependent on the nature of the substituents on both the azabicyclic amine and the oxadiazole ring.

| R Group (on Azabicycle) | 1,2,4-Oxadiazole Substituent | Activity | Reference |

| Exo-1-azanorbornane | 3-amino | Potent Agonist | [4] |

| Isoquinuclidine (anti config.) | 3-amino | Optimal Agonist Activity | [4] |

| Unbranched C1-C8 alkyl | 3-methyl | Agonist | [8] |

| Branched/cyclic alkyl | 3-methyl | Antagonist | [8] |

Table 1: Structure-Activity Relationships of 1,2,4-Oxadiazole Muscarinic Agonists.

Experimental Protocol: Calcium Flux Assay

A calcium flux assay is a common method to determine the potency and efficacy of muscarinic receptor agonists.

Protocol:

-

Cell Culture: Plate cells expressing the M1 or M3 muscarinic receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in assay buffer.

-

Compound Addition and Measurement: Use a fluorescence plate reader equipped with an automated injection system to add the test compounds to the wells while simultaneously measuring the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.

1,2,4-Oxadiazole Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide (AEA).[9] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10]

Mechanism of Action: Enhancing Endocannabinoid Tone

1,2,4-oxadiazole derivatives have been developed as potent and selective FAAH inhibitors.[11] These inhibitors typically function by interacting with the catalytic triad (Ser241-Ser217-Lys142) in the active site of FAAH. The 1,2,4-oxadiazole ring can act as a bioisosteric replacement for more labile functionalities, contributing to the inhibitor's stability. The specific interactions can vary, but generally involve hydrogen bonding and hydrophobic interactions within the active site, preventing the access and hydrolysis of anandamide. Some derivatives may form a reversible covalent bond with the catalytic serine residue.[12]

By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to its accumulation in the synapse and surrounding tissues.[9] This elevated anandamide then acts as a retrograde messenger, binding to and activating presynaptic CB1 receptors. Activation of CB1 receptors leads to the inhibition of neurotransmitter release, resulting in the modulation of pain perception and inflammation.[13]

Figure 2: Mechanism of FAAH inhibition by 1,2,4-oxadiazole derivatives and its effect on endocannabinoid signaling.

Structure-Activity Relationship (SAR) Insights

The potency of 1,2,4-oxadiazole FAAH inhibitors is sensitive to the nature of the substituents on the heterocyclic core.

| R1 Group | R2 Group | Activity | Reference |

| Phenyl | Pyridyl | Potent Inhibition | [11] |

| Alkyl | Phenyl | Moderate Inhibition | [14] |

| Chiral center at R1 | Methoxy | Enantioselective Inhibition | [15] |

Table 2: Structure-Activity Relationships of 1,2,4-Oxadiazole FAAH Inhibitors.

Experimental Protocol: Fluorometric FAAH Activity Assay

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare FAAH assay buffer, a solution of purified FAAH enzyme, the fluorogenic substrate (e.g., AMC-arachidonoyl amide), and serial dilutions of the 1,2,4-oxadiazole test compound.

-

Assay Setup: In a 96-well plate, add the FAAH enzyme and the test compound or vehicle control.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~355 nm, emission ~460 nm).

-

Data Analysis: The increase in fluorescence is proportional to FAAH activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

1,2,4-Oxadiazole Derivatives as Sphingosine Kinase 1 (SphK1) Inhibitors

Sphingosine kinase 1 (SphK1) is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration.[16] Dysregulation of the SphK1/S1P signaling axis is implicated in various cancers, making SphK1 an attractive therapeutic target.[17][18]

Mechanism of Action: Disrupting Pro-Survival Signaling

1,2,4-oxadiazole-containing compounds have been identified as potent and selective inhibitors of SphK1.[19][20] These inhibitors typically possess a cationic headgroup and a hydrophobic tail, which mimic the natural substrate, sphingosine. The 1,2,4-oxadiazole moiety often serves as a rigid linker connecting these two key pharmacophoric elements.[21]

Docking studies have revealed that these inhibitors bind to the active site of SphK1, engaging in a network of interactions.[19] The cationic headgroup forms electrostatic interactions with negatively charged residues, such as aspartate, in the sphingosine-binding pocket. The hydrophobic tail occupies a hydrophobic channel within the enzyme. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and van der Waals interactions, contributing to the overall binding affinity and selectivity.[19] By blocking the active site, these inhibitors prevent the phosphorylation of sphingosine, thereby reducing the intracellular levels of S1P.

A reduction in S1P levels disrupts the pro-survival and pro-proliferative signaling pathways that are often hyperactive in cancer cells.[22][23] This can lead to the inhibition of cell growth, induction of apoptosis, and suppression of tumor angiogenesis.[18]

Figure 3: The SphK1/S1P signaling pathway and its inhibition by 1,2,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of 1,2,4-oxadiazole SphK1 inhibitors are influenced by the substituents on the oxadiazole ring and the nature of the headgroup and tail.

| Headgroup | Linker | Tail | Activity | Reference |

| Amidine | 1,2,4-Oxadiazole | Phenyl with meta-substitution | Highly Potent & Selective | [19] |

| Guanidine | 1,2,4-Oxadiazole | 4-octylphenyl | SphK1/SphK2 Selectivity Modulated by Linker Length | [21] |

| Pyrrolidine | 1,2,4-Oxadiazole | Substituted Phenyl | SphK2 Selective | [24] |

Table 3: Structure-Activity Relationships of 1,2,4-Oxadiazole SphK1 Inhibitors.

Experimental Protocol: In Vitro SphK1 Activity Assay

This protocol describes a common method to measure the enzymatic activity of SphK1.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing lipids (e.g., phosphatidylserine) to form micelles. Prepare solutions of recombinant SphK1, sphingosine, [γ-32P]ATP, and serial dilutions of the 1,2,4-oxadiazole test compound.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SphK1 enzyme, and the test compound or vehicle control.

-

Initiate Reaction: Add sphingosine and [γ-32P]ATP to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop Reaction and Lipid Extraction: Stop the reaction by adding a chloroform/methanol/HCl solution. Vortex and centrifuge to separate the phases.

-

Thin-Layer Chromatography (TLC): Spot the lipid-containing lower phase onto a TLC plate and develop the plate in an appropriate solvent system to separate sphingosine from S1P.

-

Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of [32P]-S1P formed using a phosphorimager.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile and valuable component in the design of novel therapeutic agents. Its ability to serve as a stable bioisostere and to engage in specific molecular interactions with a variety of biological targets has led to the development of potent and selective modulators of key signaling pathways. The examples of muscarinic receptor agonists, FAAH inhibitors, and SphK1 inhibitors highlighted in this guide underscore the broad therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the continued optimization of existing 1,2,4-oxadiazole-based compounds to enhance their pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of novel biological targets for this privileged scaffold holds the promise of yielding new treatments for a wide range of human diseases. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of 1,2,4-oxadiazole-based therapeutics.

References

-

Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. Life sciences, 85(17-18), 575–580. [Link]

-

Melendez, A. J. (2018). The sphingosine kinase-1/sphingosine 1-phosphate signaling pathway in cancer. Cancers, 10(12), 504. [Link]

-

Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-phosphate and cancer. Nature reviews Cancer, 17(11), 649–663. [Link]

-

Astudillo, A. M., et al. (2015). Regulation of HIF-1α level by the SphK1/S1P signaling pathway in cancer cells subjected to hypoxia. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(10), 1324-1332. [Link]

-

Wang, J., et al. (2017). Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer. International journal of molecular sciences, 18(10), 2128. [Link]

-

Nagahashi, M., et al. (2018). Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks. Cancers, 10(12), 486. [Link]

-

Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS medicinal chemistry letters, 6(4), 443–448. [Link]

-

Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690–2697. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Houck, J. D., et al. (2016). Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles. ACS medicinal chemistry letters, 7(5), 487–492. [Link]

-

Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849–871. [Link]

-

van Egmond, N., et al. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual review of pharmacology and toxicology, 61, 443–464. [Link]

-

Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 34(2), 687–692. [Link]

-

Jager, A., et al. (2014). Activation State of the M3 Muscarinic Acetylcholine Receptor Modulates Mammalian Odorant Receptor Signaling. Science signaling, 7(349), ra103. [Link]

-

Kim, J. Y., et al. (2005). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. The Journal of pharmacology and experimental therapeutics, 314(2), 826–834. [Link]

-

Kennedy, A. J., et al. (2016). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of medicinal chemistry, 59(6), 2538–2555. [Link]

-

Singh, R. P., et al. (2014). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[9][17][22] OXADIAZOLES AS S1P1 AGONISTS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 232-241. [Link]

-

Wu, E. S., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690–2697. [Link]

-

Mojica, E., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS infectious diseases, 2(6), 429–434. [Link]

-

Christopoulos, A., et al. (2004). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular pharmacology, 66(5), 1248–1258. [Link]

-

Boger, D. L., et al. (2000). α-Ketoheterocycles as inhibitors of fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 10(15), 1667–1670. [Link]

-

Saario, S. M., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of medicinal chemistry, 56(22), 9146–9160. [Link]

-

Freedman, S. B., et al. (1990). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 101(3), 575–580. [Link]

-

Fereydouni, E., et al. (2021). Novel dual inhibitor targeting FAAH and sEH: Design, synthesis, and in-vitro evaluation of oxadiazole analogues. Bioorganic chemistry, 115, 105199. [Link]

-

Kharel, Y., et al. (2016). Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(4), 443-448. [Link]

-

Santos, W. L., et al. (2015). Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 443-448. [Link]

-

Beers, W. H., & Reich, E. (1971). Structure Activity Relationships of some Muscarinic Agonists: a Reply to Shefter and Triggle. Nature, 232(5310), 422–423. [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 764–777. [Link]

-

Sauerberg, P., et al. (1991). Muscarinic Cholinergic Agonists and Antagonists of the 3‐(3‐Alkyl‐1, 2, 4‐oxadiazol‐5‐yl). ChemInform, 22(31). [Link]

-

The Noted Anatomist. (2021, February 20). Muscarinic cholinergic receptors [Video]. YouTube. [Link]

-

Al-Hayali, M. A., et al. (2023). Discovery of Isatin‐Based Carbohydrazones as Potential Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase. Archiv der Pharmazie, 356(1), 2200381. [Link]

-

Yang, F., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 11(4), 111. [Link]

-

Freedman, S. B., et al. (1992). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375–381. [Link]

-

Ye, Y., et al. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry, 300, 118097. [Link]

-

Makriyannis, A., et al. (2007). The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. Journal of drug and alcohol research, 1(1), 1–7. [Link]

-

Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 34(2), 687–692. [Link]

-

Al-awar, D., et al. (2019). Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors. Bioorganic & medicinal chemistry letters, 29(18), 2631–2636. [Link]

-

Raufman, J. P., et al. (2021). Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases. Frontiers in pharmacology, 12, 782025. [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases [frontiersin.org]

- 4. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Essential role for SphK1/S1P signaling to regulate hypoxia-inducible factor 2α expression and activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The SphKs/S1P/S1PR1 axis in immunity and cancer: more ore to be mined - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sci-Hub. Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles / ACS Medicinal Chemistry Letters, 2016 [sci-hub.box]

- 21. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a reactive chloromethyl group provides a handle for further synthetic modifications, making it a valuable building block for creating diverse chemical libraries. The 4-methoxyphenyl substituent can also play a crucial role in receptor binding and modulating the electronic properties of the molecule. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological systems. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from closely related structural analogs.

Molecular Structure and Key Features

The structure of this compound dictates its spectroscopic signature. Key features to consider during spectral interpretation include:

-

The 1,2,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The distinct electronic environment of this ring will give rise to characteristic signals in both NMR and IR spectroscopy.

-

The 4-Methoxyphenyl Group: Anisole moiety attached to the C5 position of the oxadiazole ring. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern in ¹H NMR, and the methoxy group will present a sharp singlet.

-

The Chloromethyl Group: A -CH₂Cl substituent at the C3 position of the oxadiazole ring. This group is a key feature, and its protons will appear as a singlet in ¹H NMR in a predictable chemical shift range. The presence of chlorine will also be evident in the mass spectrum through its isotopic pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of closely related compounds, the following spectral data are predicted for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift |

| ~8.0 - 8.2 | Doublet | 2H | H-2', H-6' (Aromatic) | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to deshielding and a downfield shift. |

| ~7.0 - 7.2 | Doublet | 2H | H-3', H-5' (Aromatic) | These protons are ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to the other aromatic protons. |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom and the adjacent oxadiazole ring deshield these protons, causing them to appear at a relatively high chemical shift for an alkyl group. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet in this region. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale for the Chemical Shift |

| ~175 - 178 | C5 (Oxadiazole) | The carbon atom in the oxadiazole ring bonded to the phenyl group is significantly deshielded due to its position within the heterocyclic system and proximity to two heteroatoms. |

| ~168 - 170 | C3 (Oxadiazole) | The carbon atom attached to the chloromethyl group is also highly deshielded by the adjacent nitrogen and oxygen atoms of the oxadiazole ring. |

| ~162 - 164 | C4' (Aromatic) | This carbon is attached to the electron-donating methoxy group, leading to a downfield shift. |

| ~128 - 130 | C2', C6' (Aromatic) | These carbons are in the ortho position to the oxadiazole ring. |

| ~118 - 120 | C1' (Aromatic) | This is the ipso-carbon attached to the oxadiazole ring. |

| ~114 - 116 | C3', C5' (Aromatic) | These carbons are ortho to the methoxy group and meta to the oxadiazole ring. |

| ~55 - 56 | -OCH₃ | The carbon of the methoxy group typically resonates in this region. |

| ~35 - 38 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the electronegativity of the chlorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950 - 2850 | Medium | C-H (Aliphatic, -CH₂- and -OCH₃) | Stretching |

| ~1610 - 1630 | Strong | C=N (Oxadiazole) | Stretching |

| ~1580 - 1600 | Strong | C=C (Aromatic) | Stretching |

| ~1450 - 1500 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1250 - 1270 | Strong | C-O-C (Asymmetric, Aryl Ether) | Stretching |

| ~1170 - 1190 | Strong | C-O-C (Symmetric, Aryl Ether) | Stretching |

| ~1020 - 1040 | Medium | C-O (Oxadiazole) | Stretching |

| ~900 - 950 | Medium | N-O (Oxadiazole) | Stretching |

| ~700 - 750 | Strong | C-Cl | Stretching |

The presence of strong bands in the 1610-1630 cm⁻¹ and 1020-1270 cm⁻¹ regions is particularly diagnostic for the 1,2,4-oxadiazole ring and the aryl ether linkage, respectively.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉ClN₂O₂), the expected molecular weight is approximately 224.64 g/mol .